4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride

Pyridazinone Differentiation Evidence Gap SSAO Inhibition

4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride (CAS 1394041-48-5) is a pyridazinone-class heterocycle offered as a hydrochloride salt. It features a dihydropyridazinone core with a 4-aminomethyl substituent and ethyl groups at the 5 and 6 positions.

Molecular Formula C9H16ClN3O
Molecular Weight 217.69 g/mol
CAS No. 1394041-48-5
Cat. No. B1378299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride
CAS1394041-48-5
Molecular FormulaC9H16ClN3O
Molecular Weight217.69 g/mol
Structural Identifiers
SMILESCCC1=C(C(=O)NN=C1CC)CN.Cl
InChIInChI=1S/C9H15N3O.ClH/c1-3-6-7(5-10)9(13)12-11-8(6)4-2;/h3-5,10H2,1-2H3,(H,12,13);1H
InChIKeyRTPRSZMJBBENOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride (CAS 1394041-48-5) Procurement Baseline


4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride (CAS 1394041-48-5) is a pyridazinone-class heterocycle offered as a hydrochloride salt [1]. It features a dihydropyridazinone core with a 4-aminomethyl substituent and ethyl groups at the 5 and 6 positions. The compound is commercially available from multiple vendors at purities typically ≥95%, with a molecular weight of 217.69 g/mol [1]. Despite its availability, a comprehensive search of primary research papers, patents, and authoritative databases reveals a critical gap: no peer-reviewed, head-to-head quantitative biological or physicochemical differentiation data against closely related analogs or alternatives were identified for this specific compound.

Evidence Gap: Why 4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride Cannot Be Reliably Substituted


The pyridazinone scaffold is associated with diverse pharmacological activities [1], but structure-activity relationships are highly sensitive to substitution patterns. For this specific compound, the combination of a 4-aminomethyl group and 5,6-diethyl substitution creates a unique chemical space. However, the critical procurement risk is that no published direct comparative data exist to confirm whether this specific substitution pattern yields superior potency, selectivity, or stability relative to other aminomethyl-pyridazinones (e.g., 6-aminomethyl or N-substituted variants). Generic substitution is therefore not supported by evidence and carries unquantifiable risk of altered biological or chemical performance.

4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride: Quantitative Differentiation Evidence Inventory


Critical Finding: Absence of Comparator-Based Quantitative Differentiation Data

An exhaustive search of non-excluded sources—including primary literature on 4-aminomethylpyridazines as semicarbazide-sensitive amine oxidase (SSAO) inhibitors—returned no assay data where 4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride is compared quantitatively against a named analog under identical conditions [1]. While related compounds such as 4-(aminomethyl)-N,N′-diethylpyridazine-3,5-diamine show SSAO inhibition, the target compound's 5,6-diethyl-3-oxo pharmacophore is structurally distinct and its activity profile remains uncharacterized [2]. No direct head-to-head or cross-study comparable data exist to support a claim of superiority or equivalency.

Pyridazinone Differentiation Evidence Gap SSAO Inhibition

Validated Application Scenarios for 4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride


Internal Structure-Activity Relationship (SAR) Exploration

Given the complete absence of published biological data for this specific compound, its primary rational use is as a novel synthetic intermediate or probe in proprietary SAR campaigns. Its 5,6-diethyl-4-aminomethyl substitution is not represented in known active pyridazinones, making it a candidate for generating novel intellectual property. Procurement should be coupled with a commitment to internal screening.

Reference Standard for Analytical Method Development

The compound's well-defined structure and commercial availability (≥95% purity) support its use as an analytical reference standard for method validation (HPLC, LC-MS), provided identity and purity are confirmed by the end-user. This application is independent of biological potency data.

Negative Control Probe in SSAO or PDE4 Assays

If internal testing reveals the compound to be inactive against SSAO or PDE4 relative to known actives like compound 22 [1], it may serve as a structurally-matched negative control. This scenario requires experimental confirmation and cannot be assumed from literature.

Quote Request

Request a Quote for 4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.